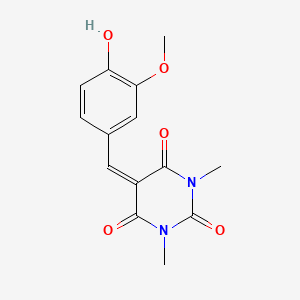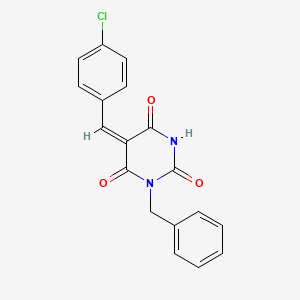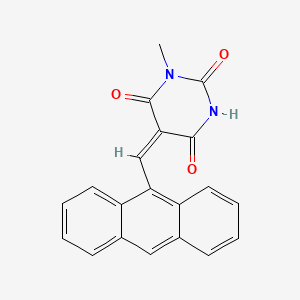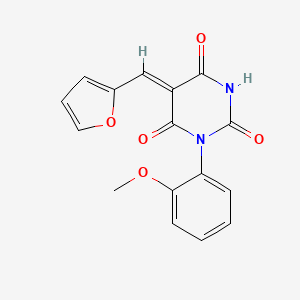
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a pyrimidine derivative that has been the focus of scientific research due to its potential applications in various fields. BBMP is a heterocyclic compound that contains a pyrimidine ring, a benzylidene group, and a methoxyphenyl group.
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting enzymes such as topoisomerase II and DNA polymerase. This inhibition leads to the disruption of DNA replication and cell division, which can result in cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticancer, antiviral, and antifungal activities in vitro. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In viral infections, this compound has been shown to inhibit viral replication by targeting viral polymerases. In fungal infections, this compound has been shown to inhibit fungal growth by disrupting fungal cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by analytical techniques such as NMR and mass spectrometry. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is insoluble in water, which can limit its use in aqueous environments. This compound is also relatively expensive compared to other pyrimidine derivatives.
Direcciones Futuras
For 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research include investigating its potential as a therapeutic agent and exploring its applications in material science and organic electronics.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been evaluated for its anticancer, antiviral, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In organic electronics, this compound has been studied as a potential electron transport material in organic solar cells.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-25-15-5-3-2-4-14(15)21-17(23)13(16(22)20-18(21)24)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVULMKQBEHIMQQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-{2-[(3,4-dimethoxyphenyl)amino]ethyl}-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B3832382.png)
![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~,N~2~-dimethylglycinamide diethanedioate](/img/structure/B3832384.png)
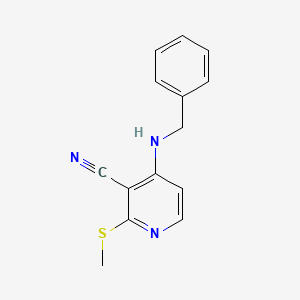
![6-methoxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3832397.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832399.png)
![5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832400.png)
![5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3832419.png)

